molecular formula C25H18FNO5 B11521635 2-ethoxy-4-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate

2-ethoxy-4-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate

Cat. No.: B11521635
M. Wt: 431.4 g/mol
InChI Key: BIBBYZZPEMTBLP-DEDYPNTBSA-N
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Description

2-ETHOXY-4-{[(4E)-2-(3-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE is a complex organic compound that features a combination of aromatic rings, an oxazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-{[(4E)-2-(3-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE typically involves multiple steps, starting from commercially available precursors One common route involves the formation of the oxazole ring through a cyclization reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-{[(4E)-2-(3-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenated derivatives and strong bases or acids are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-ETHOXY-4-{[(4E)-2-(3-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{[(4E)-2-(3-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole ring and the fluorophenyl group are likely involved in these interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-ETHOXY-4-{[(4E)-2-(3-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the oxazole ring and the fluorophenyl group, in particular, contribute to its potential as a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C25H18FNO5

Molecular Weight

431.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C25H18FNO5/c1-2-30-22-14-16(11-12-21(22)31-24(28)17-7-4-3-5-8-17)13-20-25(29)32-23(27-20)18-9-6-10-19(26)15-18/h3-15H,2H2,1H3/b20-13+

InChI Key

BIBBYZZPEMTBLP-DEDYPNTBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)F)OC(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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